3-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound that features a trifluoromethoxy group, a benzoxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents. The sulfonamide group is usually introduced through sulfonation reactions, followed by amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the oxo group can produce alcohols.
Scientific Research Applications
3-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored, including its use as a lead compound in drug discovery for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the benzoxazole ring can facilitate interactions with aromatic residues in proteins. The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,3-benzoxazole-6-sulfonamide: This compound is unique due to its specific combination of functional groups and structural features.
N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide: Another compound with a similar sulfonamide group but different aromatic and heterocyclic components.
N-(2-oxo-2-((4-(trifluoromethoxy)benzyl)amino)ethyl)-1H-indole-3-carboxamide: Shares the trifluoromethoxy group but has a different core structure.
Uniqueness
The uniqueness of This compound lies in its specific combination of a benzoxazole ring, trifluoromethoxy group, and sulfonamide group, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11F3N2O5S |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
3-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C15H11F3N2O5S/c1-20-12-7-6-11(8-13(12)24-14(20)21)26(22,23)19-9-2-4-10(5-3-9)25-15(16,17)18/h2-8,19H,1H3 |
InChI Key |
ALVVWKQATISNSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.